molecular formula C19H24N4O B6777499 N-[2-(2-azabicyclo[2.2.1]heptan-2-yl)phenyl]-2-propan-2-ylpyrazole-3-carboxamide

N-[2-(2-azabicyclo[2.2.1]heptan-2-yl)phenyl]-2-propan-2-ylpyrazole-3-carboxamide

Cat. No.: B6777499
M. Wt: 324.4 g/mol
InChI Key: JBPMMYZSXXDZJX-UHFFFAOYSA-N
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Description

N-[2-(2-azabicyclo[221]heptan-2-yl)phenyl]-2-propan-2-ylpyrazole-3-carboxamide is a complex organic compound featuring a bicyclic structure

Properties

IUPAC Name

N-[2-(2-azabicyclo[2.2.1]heptan-2-yl)phenyl]-2-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-13(2)23-18(9-10-20-23)19(24)21-16-5-3-4-6-17(16)22-12-14-7-8-15(22)11-14/h3-6,9-10,13-15H,7-8,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPMMYZSXXDZJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C(=O)NC2=CC=CC=C2N3CC4CCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-azabicyclo[2.2.1]heptan-2-yl)phenyl]-2-propan-2-ylpyrazole-3-carboxamide typically involves multiple steps. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to form oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-azabicyclo[2.2.1]heptan-2-yl)phenyl]-2-propan-2-ylpyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

N-[2-(2-azabicyclo[2.2.1]heptan-2-yl)phenyl]-2-propan-2-ylpyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for N-[2-(2-azabicyclo[2.2.1]heptan-2-yl)phenyl]-2-propan-2-ylpyrazole-3-carboxamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects. For example, compounds with similar structures have been studied for their ability to inhibit certain enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-azabicyclo[2.2.1]heptan-2-yl)phenyl]-2-propan-2-ylpyrazole-3-carboxamide is unique due to its combination of a bicyclic structure with a pyrazole and carboxamide group, which imparts distinct chemical and biological properties.

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